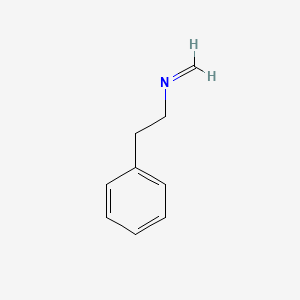
Benzeneethanamine, N-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N-methylene-, also known as N-methylphenethylamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenethylamine, where the amino group is substituted with a methyl group. This compound is of interest due to its structural similarity to various biologically active amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-methylene-, can be synthesized through several methods. One common approach is the reductive amination of phenylacetaldehyde with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-methylene-, often involves the same reductive amination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-methylene-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzeneethanamine, N-methylene-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-methylene-, involves its interaction with monoamine neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the N-methyl substitution.
N-Methylphenethylamine: A closely related compound with similar biological activity.
Amphetamine: A well-known stimulant with a similar structure but different pharmacological effects.
Uniqueness
Benzeneethanamine, N-methylene-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems makes it a compound of interest in both research and therapeutic contexts.
Properties
CAS No. |
56971-73-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1,7-8H2 |
InChI Key |
FCUWHENJGJHLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















